molecular formula C16H14O4 B3069760 9,10-Dimethylanthracene-2,3,6,7-tetraol CAS No. 13979-56-1

9,10-Dimethylanthracene-2,3,6,7-tetraol

Cat. No.: B3069760
CAS No.: 13979-56-1
M. Wt: 270.28 g/mol
InChI Key: LSRBZTZFDKGLOB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dimethylanthracene-2,3,6,7-tetraol typically involves the hydroxylation of 9,10-dimethylanthracene. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) in an alkaline medium to introduce hydroxyl groups at the desired positions . The reaction is usually carried out under controlled temperature and pH conditions to ensure selective hydroxylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Scientific Research Applications

Chemistry: 9,10-Dimethylanthracene-2,3,6,7-tetraol is used as a precursor in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis .

Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit light upon excitation. It is employed in the study of cellular processes and molecular interactions .

Medicine: Its hydroxyl groups can scavenge free radicals, making it a candidate for therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical structure allows it to impart color to various materials .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .

Properties

IUPAC Name

9,10-dimethylanthracene-2,3,6,7-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-7-9-3-13(17)15(19)5-11(9)8(2)12-6-16(20)14(18)4-10(7)12/h3-6,17-20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRBZTZFDKGLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C13)O)O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Dimethylanthracene-2,3,6,7-tetraol
Reactant of Route 2
9,10-Dimethylanthracene-2,3,6,7-tetraol
Reactant of Route 3
9,10-Dimethylanthracene-2,3,6,7-tetraol
Reactant of Route 4
9,10-Dimethylanthracene-2,3,6,7-tetraol
Reactant of Route 5
9,10-Dimethylanthracene-2,3,6,7-tetraol
Reactant of Route 6
9,10-Dimethylanthracene-2,3,6,7-tetraol

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